2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-ethoxyphenyl)acetamide
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Overview
Description
The compound “2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-ethoxyphenyl)acetamide” is a heterocyclic compound that features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These types of compounds are often synthesized for their potential biological and pharmacological activities .
Synthesis Analysis
The synthesis of these types of compounds often involves a variety of synthetic routes. Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . In some cases, the synthesis of these compounds is assisted by ultrasonic methods .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl 1,2,3-triazoles . These reactions can lead to the formation of the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Researchers have synthesized a series of new 3-(4-chlorophenyl or 4-fluorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline derivatives, including Schiff bases, oxazolone, imidazolidine, pyrazolidine, pyridine, pyrimidine, and various substituted C-2 compounds. These compounds were evaluated for their potential anti-inflammatory and analgesic activities, showcasing the chemical versatility and therapeutic potential of related compounds in addressing pain and inflammation (Farag et al., 2012).
Anticancer Activity
A series of N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines were synthesized and tested for inhibition activity against the HCT 116 cancer cell line. Among these compounds, several showed significant activity, highlighting the potential of such derivatives in cancer treatment research (Kumar et al., 2019).
Antimicrobial and Antioxidant Activities
Another study focused on the synthesis of a unique series of triazolopyrimidine derivatives, demonstrating their antimicrobial and antioxidant activities. This research underscores the broad-spectrum utility of triazolopyrimidine derivatives in combating microbial infections and oxidative stress, contributing valuable insights into the development of new therapeutic agents (Gilava et al., 2020).
Modification for Reduced Toxicity
In a pivotal study, the modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, a PI3Ks inhibitor, was explored by replacing the acetamide group with an alkylurea moiety. This alteration aimed to retain the compound's anticancer effects while significantly reducing its toxicity, showcasing an innovative approach to enhancing therapeutic profiles of potent anticancer agents (Wang et al., 2015).
Mechanism of Action
are five-membered heterocycles with three nitrogen atoms and two carbon atoms. They exist in two tautomeric forms, 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings . Triazoles are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Future Directions
The future directions for these types of compounds often involve further investigations into their potential as novel CDK2 inhibitors . This includes further testing of their cytotoxic activities against various cancer cell lines . Additionally, in silico ADMET studies and drug-likeness studies can be conducted to predict the pharmacokinetic properties of these compounds .
Properties
IUPAC Name |
2-[3-(3-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O3/c1-2-30-16-8-6-14(7-9-16)23-17(28)11-26-12-22-19-18(20(26)29)24-25-27(19)15-5-3-4-13(21)10-15/h3-10,12H,2,11H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUXFSNTNDYUOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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